N-(3-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a synthetic organic compound characterized by its unique structural features, which include a sulfonamide group and a benzodioxepine ring. It falls under the category of sulfonamides, which are known for their diverse biological activities, particularly in medicinal chemistry. This compound is recognized for its potential applications in drug development and other scientific research areas.
The compound is cataloged under the Chemical Abstracts Service number 941881-10-3. It is classified as a sulfonamide derivative, which typically exhibits antibacterial and antifungal properties due to the presence of the sulfonamide functional group. The molecular formula for N-(3-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is C15H14BrNO4S, with a molecular weight of approximately 384.25 g/mol .
The synthesis of N-(3-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide typically involves several key steps:
This multi-step synthetic route may be optimized for large-scale production using advanced techniques like continuous flow reactors and high-throughput screening to enhance yield and purity.
The molecular structure of N-(3-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide can be represented by its SMILES notation: Brc1cccc(c1)NS(=O)(=O)c1ccc2c(c1)OCCCO2
. The InChI key for this compound is YANKOWSPVMWOKQ-UHFFFAOYSA-N
.
The compound features:
N-(3-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide participates in various chemical reactions due to its functional groups:
The mechanism of action for N-(3-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide primarily involves its interaction with biological targets:
N-(3-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide exhibits several notable physical and chemical properties:
N-(3-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has various applications in scientific research:
N-(3-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide represents a structurally complex molecule featuring a benzodioxepine core fused to a sulfonamide pharmacophore with a brominated aryl substituent. The IUPAC name systematically describes its architecture: the 3,4-dihydro-2H-1,5-benzodioxepine moiety denotes a seven-membered dioxepine ring fused to a benzene ring, with the 7-sulfonamide group indicating the sulfonamide (-SO₂NH-) attachment at the seventh position. The N-(3-bromophenyl) prefix specifies the 3-bromophenyl group attached to the sulfonamide nitrogen .
Table 1: Nomenclature and Molecular Identity
Property | Value |
---|---|
IUPAC Name | N-(3-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
CAS Registry Number | 942007-01-4 (Analogous compound) |
Molecular Formula | C₁₇H₁₆BrNO₄S (Calculated) |
Systematic Parent | 3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
Spectroscopic characterization employs multiple techniques:
X-ray crystallography of analogues reveals a butterfly-like conformation where the dioxepine ring adopts a semi-planar structure, while the bromophenyl group lies perpendicular to the benzodioxepine plane, facilitating optimal steric interactions .
The structural lineage of benzodioxepine-sulfonamides originated from early sulfonamide antibiotics (e.g., sulfanilamide) in the 1930s. The discovery that sulfonamide groups inhibit bacterial dihydropteroate synthase (DHPS) catalyzed efforts to enhance pharmacokinetic properties through scaffold diversification [7]. By the 1990s, heterocyclic integrations emerged, with benzodioxepine rings offering:
Table 2: Evolution of Synthetic Strategies for Benzodioxepine-Sulfonamides
Era | Synthetic Approach | Key Advancement | Example Compound |
---|---|---|---|
Pre-2000 | Friedel-Crafts sulfonylation | Electrophilic aromatic substitution | Simple arylbenzodioxepines |
2000–2010 | Microwave-assisted cyclization | Reduced reaction times (<30 min) | N-(2,4-dimethylphenyl) derivatives |
2010–Present | Flow chemistry & electrochemical methods | Enhanced regioselectivity & sustainability | 3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl fluoride |
The integration of sulfonyl fluoride precursors (e.g., 3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl fluoride) marked a pivotal advancement. These intermediates enabled efficient nucleophilic displacement with aryl amines, including bromoanilines, under mild conditions . Modern electrochemical fluorosulfonylation techniques further optimized yields to >95% using microflow reactors, facilitating scalable production of sulfonamide hybrids . Hybridization with bifuran systems (e.g., N-([2,3'-bifuran]-5-ylmethyl) derivatives) demonstrated the pharmacophoric versatility of benzodioxepine sulfonamides in modulating receptor affinity .
The 3-bromophenyl substituent in N-(3-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide confers distinct bioactivity advantages over non-halogenated analogs:
Table 3: Comparative Bioactivity of Brominated vs. Non-Brominated Sulfonamides
Target | Compound | IC₅₀ (µM) | Role of 3-Bromophenyl |
---|---|---|---|
Carbonic Anhydrase II | N-(3-bromophenyl) derivative | 0.024 | Enhanced zinc coordination |
N-(phenyl) analog | 0.38 | — | |
Dihydropteroate Synthase | Sulfadiazine | 1.2 | Reference compound |
3-Bromo-sulfadiazine analog | 0.56 | Improved hydrophobic contact |
Mechanistically, brominated sulfonamides exhibit dual action:
Table 4: Target Enzyme Modulation by Brominated Sulfonamide Hybrids
Target Enzyme | Biological Role | Effect of Brominated Derivatives |
---|---|---|
Carbonic Anhydrase II | pH regulation, ion transport | Kᵢ = 15–24 nM (Strong inhibition) |
Dihydropteroate Synthase | Folic acid biosynthesis in bacteria | IC₅₀ = 0.5–0.6 µM (30% improvement vs. non-Br) |
Aldose Reductase | Diabetic complication mediation | Moderate inhibition (Under investigation) |
Future research aims to exploit the 3-bromophenyl motif in targeted covalent inhibitors by leveraging bromine's potential for post-binding functionalization [8].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: